(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[3-[[(1S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]-3-oxopropanoyl]amino]propanoyl]-methylamino]hexanoyl]amino]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[3-[[(1S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]-3-oxopropanoyl]amino]propanoyl]-methylamino]hexanoyl]amino]-4-oxobutanoic acid is a synthetic peptide compound It is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group, a sulfated tyrosine residue, and a sequence of amino acids including tryptophan, N-methyl norleucine, aspartic acid, and phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[3-[[(1S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]-3-oxopropanoyl]amino]propanoyl]-methylamino]hexanoyl]amino]-4-oxobutanoic acid typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially, with each addition involving the deprotection of the amino group and coupling of the next amino acid. The Boc group is used to protect the amino group during the synthesis. The sulfation of the tyrosine residue is achieved using sulfur trioxide-pyridine complex in an appropriate solvent.
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[3-[[(1S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]-3-oxopropanoyl]amino]propanoyl]-methylamino]hexanoyl]amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
Oxidation: Kynurenine derivatives.
Reduction: Free thiols from disulfide bonds.
Substitution: Free amine after Boc deprotection.
Scientific Research Applications
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[3-[[(1S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]-3-oxopropanoyl]amino]propanoyl]-methylamino]hexanoyl]amino]-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications due to its ability to interact with specific receptors.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[3-[[(1S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]-3-oxopropanoyl]amino]propanoyl]-methylamino]hexanoyl]amino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The sulfated tyrosine residue plays a crucial role in binding to these targets, influencing signaling pathways and biological responses. The exact pathways and targets depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2: Similar structure but with glycine instead of the unknown residue.
Boc-Asp-Tyr(SO3H)-Nle-D-Lys-Trp-Nle-Asp-Phe-NH2: Contains D-lysine and has been studied for its receptor binding properties.
Uniqueness
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[3-[[(1S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]-3-oxopropanoyl]amino]propanoyl]-methylamino]hexanoyl]amino]-4-oxobutanoic acid is unique due to the presence of the unknown residue and N-methyl norleucine, which may confer distinct biological activities and binding properties compared to other similar peptides.
Properties
CAS No. |
130930-59-5 |
---|---|
Molecular Formula |
C53H71N9O15S |
Molecular Weight |
1106.259 |
IUPAC Name |
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[3-[[(1S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]-3-oxopropanoyl]amino]propanoyl]-methylamino]hexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C53H71N9O15S/c1-7-9-20-42(50(70)58-40(29-46(65)66)48(68)57-38(47(54)67)26-32-16-12-11-13-17-32)62(6)51(71)41(28-34-31-55-37-19-15-14-18-36(34)37)56-44(63)30-45(64)60-43(21-10-8-2)61-49(69)39(59-52(72)76-53(3,4)5)27-33-22-24-35(25-23-33)77-78(73,74)75/h11-19,22-25,31,38-43,55H,7-10,20-21,26-30H2,1-6H3,(H2,54,67)(H,56,63)(H,57,68)(H,58,70)(H,59,72)(H,60,64)(H,61,69)(H,65,66)(H,73,74,75)/t38-,39-,40-,41-,42-,43-/m0/s1 |
InChI Key |
VAOHSQOKAFEGKH-KHVQSSSXSA-N |
SMILES |
CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N(C)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CC(=O)NC(CCCC)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.